molecular formula C8H13NO B1628811 N-(Cyclopropylmethyl)cyclopropanecarboxamide CAS No. 26389-63-9

N-(Cyclopropylmethyl)cyclopropanecarboxamide

Cat. No. B1628811
CAS RN: 26389-63-9
M. Wt: 139.19 g/mol
InChI Key: CNOCZEWICNKWKU-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Cyclopropylmethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26389-63-9

Product Name

N-(Cyclopropylmethyl)cyclopropanecarboxamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)cyclopropanecarboxamide

InChI

InChI=1S/C8H13NO/c10-8(7-3-4-7)9-5-6-1-2-6/h6-7H,1-5H2,(H,9,10)

InChI Key

CNOCZEWICNKWKU-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)C2CC2

Canonical SMILES

C1CC1CNC(=O)C2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclopropyl carboxylic acid (1.0 g, 11.63 mmol) was added to a 50 mL two neck round bottom flask, along with DCM (25 mL). This mixture was cooled to 0° C., EDCI (4.15 g, 13.95 mmol) was added portionwise to the mixture with stirring under nitrogen atmosphere, and the temperature was maintained for 0.5 h. After this time, hydroxybenzotriazole (1.88 g, 13.95 mmol) was added to the 0° C. mixture which was stirred for 10 min, then triethylamine (1.7 g, 11.63 mmol) was added, and stirring of the mixture was continued at the same temperature for another 0.5 h. Then, cyclopropylmethylamine (0.825 g, 11.63 mmol) was added, and the reaction was allowed to reach RT, and stirring was continued overnight. The solvent was then removed in vacuo, and the crude residue was purified by passing through a column over 60-120 silica gel, eluting with dichloromethane, to afford the title compound (1.6 g), yield: 87%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
0.825 g
Type
reactant
Reaction Step Five
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of cyclopropane carboxylic acid (1.72 g, 20 mmol) and cyclopropylmethylamine (1.42 g, 20 mmol) in N,N-dimethylformamide (20 mL) were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (4.22 g, 22 mmol) and 1-hydroxybenzotriazole (4.05 mmol, 30 mmol), and the mixture was stirred at room temperature for 20 hours. To the reaction solution was added ethyl acetate, and the mixture was washed with 1M hydrochloric acid and saturated aqueous sodium bicarbonate. The organic layer was dried over anhydrous magnesium sulfate, and then filtered and concentrated. The resulting residue was recrystallized (diethyl ether-n-hexane) to give the titled compound (1.16 g, 42%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
4.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

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